molecular formula C17H20ClN3O2S B2629215 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea CAS No. 2034541-22-3

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Cat. No.: B2629215
CAS No.: 2034541-22-3
M. Wt: 365.88
InChI Key: LKAGZUZDFYUXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Novel derivatives of urea, including those with chlorophenyl and furanyl groups, have been synthesized and characterized, revealing potential antitumor activities. These compounds were confirmed by elemental analysis, NMR, and X-ray diffraction analysis, highlighting their promising applications in medicinal chemistry and drug design (Ling et al., 2008).

Biological Activities and Applications

  • A computational study on a chalcone derivative, which shares a similar structure to the specified compound, assessed its electronic, optical, and non-linear optical properties. This research indicates its potential applications in optoelectronics and device fabrication due to its superior properties compared to standard urea (Shkir et al., 2018).
  • Research on urea derivatives with thiazole moieties has identified compounds with potent antioxidant activity. This highlights the chemical's potential in developing new antioxidant agents, with specific derivatives showing stronger activity than standard benchmarks (Reddy et al., 2015).
  • A novel route to acyl ureas has been explored, leading to the synthesis of N-[5-(2-chlorophenyl)-2-furoyl]-N'-arylthioureas and ureas. This method provides a new approach to creating various urea derivatives with potential applications in medicinal chemistry (Li et al., 2000).
  • Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, showing inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (Kurt et al., 2015).

Antimicrobial and Antitumor Applications

  • Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized, showing promising antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Arora et al., 2013).

Miscellaneous Applications

  • The corrosion inhibition performance of urea derivatives has been investigated, showing significant potential in protecting mild steel against corrosion in acidic environments. This research suggests applications in industrial processes and materials preservation (Mistry et al., 2011).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-1-2-5-14(13)20-17(22)19-12-15(16-6-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,15H,7-8,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAGZUZDFYUXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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